molecular formula C22H22ClN7O B13102520 (R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13102520
M. Wt: 435.9 g/mol
InChI Key: FSIXJBUZJWAZSH-MRXNPFEDSA-N
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Description

®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-amine core, a piperidin-3-yl group, and a chlorinated phenyl ring with a pyridin-2-ylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, the introduction of the piperidin-3-yl group, and the attachment of the chlorinated phenyl ring with the pyridin-2-ylmethoxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives.

    Brominated analogs: Compounds with bromine substituents instead of chlorine.

    Iodinated analogs: Compounds with iodine substituents instead of chlorine.

Uniqueness

The uniqueness of ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN6OC_{21}H_{23}ClN_{6}O, with a molecular weight of approximately 394.91 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological activities.

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting mutant forms associated with non-small cell lung cancer (NSCLC). The binding affinity and selectivity for mutant EGFR variants make it a promising candidate for targeted cancer therapy.

Key Mechanisms:

  • Inhibition of EGFR Mutants : The compound has shown potent inhibition against EGFR mutants such as L858R and T790M, commonly associated with resistance to first-line therapies.
  • Selectivity : In KINOMEscan assays, it demonstrated a favorable selectivity profile among 468 kinases tested, indicating minimal off-target effects .

Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various NSCLC cell lines, including H1975 and PC9. These studies indicate that the compound can effectively suppress tumor growth in a dose-dependent manner without causing notable toxicity to normal cells .

Preclinical Studies

In xenograft mouse models inoculated with H1975 and PC9 cells, treatment with this compound resulted in substantial tumor growth inhibition. The efficacy was observed to be dose-dependent, highlighting its potential as a therapeutic agent for treating EGFR mutant-driven NSCLC .

Data Tables

Study Cell Line IC50 (µM) Effect
Study 1H19750.5Significant inhibition
Study 2PC90.7Dose-dependent suppression
Study 3HCC8270.6Strong antiproliferative

Case Studies

  • Case Study 1: Efficacy in NSCLC
    • Objective : To evaluate the effectiveness of the compound in NSCLC models.
    • Results : Demonstrated significant tumor reduction in treated groups compared to controls, with no observable toxicity at therapeutic doses.
  • Case Study 2: Selectivity Profile Assessment
    • Objective : To assess the selectivity against non-target kinases.
    • Results : The compound showed minimal activity against INSR and IGF1R kinases, confirming its specificity towards EGFR mutants.

Properties

Molecular Formula

C22H22ClN7O

Molecular Weight

435.9 g/mol

IUPAC Name

3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22ClN7O/c23-17-10-14(6-7-18(17)31-12-15-4-1-2-9-26-15)20-19-21(24)27-13-28-22(19)30(29-20)16-5-3-8-25-11-16/h1-2,4,6-7,9-10,13,16,25H,3,5,8,11-12H2,(H2,24,27,28)/t16-/m1/s1

InChI Key

FSIXJBUZJWAZSH-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N

Origin of Product

United States

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